N,N-Bis(2-hydroxyethyl)ethylenediamine

Descripción

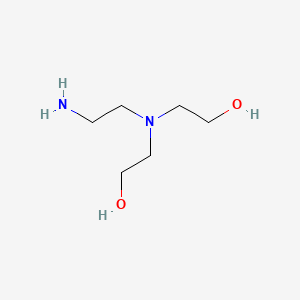

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOIAXUAIXVWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCO)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185796 | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-06-6 | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3197-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-((2-aminoethyl)imino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N,N-Bis(2-hydroxyethyl)ethylenediamine" fundamental properties

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)ethylenediamine

Introduction

This compound, with the CAS number 3197-06-6, is a chemical compound belonging to the polyamine family.[1][2] Its structure features two hydroxyethyl groups attached to one of the nitrogen atoms of an ethylenediamine backbone.[1] This compound is a valuable intermediate in various chemical syntheses due to its combination of amine and hydroxyl functional groups.[1] It is often used in scientific research as a chelating agent and finds applications in diverse fields such as metal extraction, catalysis, and coordination chemistry.[1]

It is important to distinguish this compound from its isomer, N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS No. 4439-20-7), where the hydroxyethyl groups are attached to different nitrogen atoms of the ethylenediamine core. This guide will focus on the fundamental properties of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties make it suitable for a range of industrial and laboratory applications. It is noted to be soluble in water.[1][3]

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C6H16N2O2 | [1][2][4] |

| Molecular Weight | 148.20 g/mol | [2][5] |

| Appearance | Colorless to pale yellow syrupy/viscous liquid | [6] |

| Odor | Amine-like | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 268.81°C (rough estimate) | [7] |

| Density | 1.0958 (rough estimate) | [7] |

| Refractive Index | 1.4610 (estimate) | [7] |

| pKa | 14.48 ± 0.10 (Predicted) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [8] |

Synthesis and Reactivity

This compound can be synthesized through various methods, with a common approach being the hydroxyalkylation of ethylenediamine. This process involves the reaction of ethylenediamine with ethylene oxide under controlled conditions. The nucleophilic primary amine groups of ethylenediamine attack the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of the hydroxyethyl substituents.[1]

The presence of both amine and hydroxyl functional groups allows this compound to undergo a variety of chemical reactions, including acylation at the amine groups.[1]

Applications

The unique structure of this compound lends itself to a variety of applications across different industries:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those that require chelating agents or polyamine structures.[1][9]

-

Coordination Chemistry: Its ability to form stable complexes with metal ions makes it a useful multidentate ligand.[1] These metal complexes have been investigated for potential antimicrobial and anticancer properties.[1]

-

Industrial Chemistry: It is used in the production of surfactants and other chemical intermediates.[1] It also acts as a precursor for the synthesis of room-temperature ionic liquids (RTILs).[1]

-

Agriculture: Its chelating properties are valuable in formulating fertilizers to improve the bioavailability of micronutrients for plants.[1]

Experimental Protocols

Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine

While this guide focuses on the N,N- isomer, detailed synthesis protocols are more readily available for the N,N'- isomer, which is structurally similar. The following protocol describes the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine from 2-(2-Aminoethylamino)ethanol and 2-Chloroethanol.

Materials:

-

2-(2-aminoethylamino)ethanol (0.2 M)

-

2-chloroethanol (0.2 M)

-

Powdered sodium carbonate (0.16 M)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Charcoal

Procedure:

-

A suspension of 2-(2-aminoethylamino)ethanol (208 g, 0.2 M) is prepared.

-

To this suspension, 2-chloroethanol (16.1 g, 0.2 M) and powdered sodium carbonate (16.96 g, 0.16 M) are added.

-

The mixture is stirred at 135 °C for 25 hours.

-

After cooling to room temperature, 300 mL of MeOH is added, and the mixture is filtered.

-

The resulting solution is evaporated to yield a crude product (yellow oil).

-

The crude product is recrystallized twice from THF over charcoal to yield the final product.[10]

Yield: 12.05 g (40.7%)[10]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine as described in the experimental protocol.

Caption: General Synthesis Workflow

Chelating Action of this compound

This diagram illustrates the conceptual role of this compound as a chelating agent, binding to a central metal ion.

Caption: Chelating Action

Safety Information

This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[2][11][12]

GHS Hazard Statements:

Precautionary Statements: It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13][14] In case of exposure, immediate medical attention is required.[13][14] Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][14]

References

- 1. Buy this compound | 3197-06-6 [smolecule.com]

- 2. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4439-20-7: 2,2′-(1,2-Ethanediyldiimino)bis[ethanol] [cymitquimica.com]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | C6H16N2O2 | CID 78179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. N,N'-Bis(2-hydroxyethyl)ethylenediamine | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. nbinno.com [nbinno.com]

- 10. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 11. N,N'-Bis(2-hydroxyethyl)ethylenediamine | 4439-20-7 | TCI AMERICA [tcichemicals.com]

- 12. N,N'-Bis(2-hydroxyethyl)ethylenediamine | 4439-20-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)ethylenediamine, with the CAS number 3197-06-6, is a versatile polyamine compound characterized by an ethylenediamine backbone with two hydroxyethyl groups attached to one of the nitrogen atoms.[1] This unique structure, featuring both amine and hydroxyl functional groups, imparts a range of chemical properties that make it a valuable molecule in various scientific and industrial applications.[1] Its ability to act as a chelating agent, a precursor for ionic liquids, and an intermediate in the synthesis of more complex molecules has drawn attention in fields such as coordination chemistry, materials science, and pharmaceutical development.[1] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3197-06-6 | [1][2] |

| Molecular Formula | C6H16N2O2 | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| IUPAC Name | 2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol | [1][2] |

| Synonyms | 2,2'-((2-Aminoethyl)imino)diethanol, N-(2-Aminoethyl)diethanolamine | [2][3] |

| Appearance | Colorless to pale yellow, syrupy/viscous liquid | [4] |

| Melting Point | 92 °C | [3] |

| Boiling Point | 110 °C at 0.02 mmHg | [5] |

| Density | 1.069 g/mL at 25 °C | [5] |

| Refractive Index | 1.498 at 20 °C | [5] |

| Solubility | Soluble in water | [5] |

| pKa | 14.38 ± 0.10 (Predicted) | [6] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been established, offering flexibility in terms of starting materials and reaction conditions.

Direct Alkylation

A common and straightforward method for the synthesis of this compound is the direct alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol.[1] This reaction is typically carried out in the presence of a base, such as sodium carbonate, at elevated temperatures.[1]

Experimental Protocol: Synthesis via Direct Alkylation [1]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-(2-aminoethylamino)ethanol (1.0 molar equivalent) and powdered sodium carbonate (0.8 molar equivalents) in a suitable solvent.

-

Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.0 molar equivalent).

-

Reaction Conditions: Heat the reaction mixture to 135 °C and maintain this temperature with vigorous stirring for 25 hours.

-

Work-up and Purification: After cooling the mixture to room temperature, add methanol to precipitate the inorganic salts. Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product as a yellow oil.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as tetrahydrofuran (THF), over charcoal to yield the final product.

Hydroxyalkylation of Ethylenediamine

Another synthetic approach involves the direct hydroxyalkylation of ethylenediamine using ethylene oxide.[1] This method requires careful control of the reaction conditions to achieve the desired degree of substitution.

Conceptual Workflow for Synthesis via Hydroxyalkylation

Caption: Synthesis of this compound via hydroxyalkylation.

Applications in Research and Drug Development

This compound serves as a versatile building block and ligand in various research and development applications.

Coordination Chemistry and Metal Complexes

The presence of multiple nitrogen and oxygen donor atoms allows this compound to act as a multidentate ligand, forming stable complexes with a variety of metal ions.[1] These metal complexes have been investigated for their potential biological activities.

-

Antimicrobial and Antifungal Activity: Metal complexes of ethylenediamine derivatives have shown promising antimicrobial and antifungal properties.[7] The chelation of the metal ion can enhance the biological activity of the ligand.

-

Anticancer Properties: Preliminary studies suggest that certain metal complexes of this compound may exhibit cytotoxic effects against cancer cells.[1] This opens avenues for the design of novel metal-based anticancer agents.

Experimental Protocol: General Synthesis of Metal Complexes

-

Ligand Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or water).

-

Metal Salt Solution: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salt) in the same solvent.

-

Complexation: Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries.

-

Isolation: The resulting metal complex may precipitate out of the solution. If not, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.

-

Characterization: The structure and properties of the synthesized complex should be confirmed using techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction.

Pharmaceutical Intermediate

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its reactive amine and hydroxyl groups allow for further chemical modifications to build more complex molecular architectures with desired therapeutic properties.

Biological Activity and Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the observed cytotoxic and antimicrobial activities of its derivatives and metal complexes suggest potential interactions with fundamental cellular processes. For instance, compounds that exhibit cytotoxicity often induce apoptosis. A generalized apoptotic signaling pathway that could be a potential area of investigation for the biological effects of this compound derivatives is depicted below.

Representative Apoptotic Signaling Pathway

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives in a drug development context, standardized in vitro assays are crucial.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Test compound (this compound derivative or metal complex)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Positive control (standard antibiotic)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Test compound

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) and supplements

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for a Typical Cytotoxicity Assay

Caption: A standard workflow for assessing cell cytotoxicity using the MTT assay.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 3197-06-6) is a chemical compound with significant potential in various research and development areas, particularly in coordination chemistry and as a pharmaceutical intermediate. Its versatile chemical nature allows for the synthesis of a wide range of derivatives and metal complexes with potential biological activities. This guide has provided a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols to aid researchers and drug development professionals in their work with this compound. Further investigation into its specific biological mechanisms and signaling pathway interactions will be crucial for fully realizing its therapeutic potential.

References

- 1. Buy this compound | 3197-06-6 [smolecule.com]

- 2. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.3197-06-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. This compound 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 3197-06-6 [chemicalbook.com]

- 6. This compound CAS#: 3197-06-6 [amp.chemicalbook.com]

- 7. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis(2-hydroxyethyl)ethylenediamine (CAS: 4439-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(2-hydroxyethyl)ethylenediamine, with the CAS number 4439-20-7, is a versatile diamine alcohol that serves as a crucial building block and functional molecule in a wide array of chemical and biological applications. Its unique structure, featuring a central ethylenediamine backbone flanked by two hydroxyethyl groups, imparts a combination of properties including chelating abilities, reactivity as a curing agent, and a scaffold for the synthesis of complex polymers and biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in polymer chemistry, materials science, and pharmacology. Particular attention is given to its role as a ligand in coordination chemistry and the cytotoxic mechanisms of its derivatives, offering insights for drug development professionals.

Chemical and Physical Properties

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a solid at room temperature, soluble in water and various organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₆N₂O₂ | [2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 94-101 °C | [3] |

| Boiling Point | 174-178 °C at 3-4 mmHg | [4] |

| Density | ~1.096 g/cm³ | [5] |

| Solubility | Soluble in water | [6] |

| pKa | 14.48 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

The structural identification of N,N'-Bis(2-hydroxyethyl)ethylenediamine is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Peaks and Observations | Reference(s) |

| ¹H NMR | Predicted shifts in D₂O suggest signals for the ethylene and ethyl groups. A reference spectrum is available for N-(2-Hydroxyethyl)ethylenediamine which can be used for comparison. | |

| ¹³C NMR | Predicted chemical shifts are available for the ethylenediamine core and the hydroxyethyl arms. | [7] |

| IR Spectroscopy | Conforms to the structure, with expected peaks for O-H, N-H, C-N, and C-O stretching, and C-H bending vibrations. | [3] |

Synthesis of N,N'-Bis(2-hydroxyethyl)ethylenediamine

Several synthetic routes to N,N'-Bis(2-hydroxyethyl)ethylenediamine have been established, with the most common being the hydroxyalkylation of ethylenediamine and the alkylation of 2-(2-aminoethylamino)ethanol.

Synthesis via Alkylation of 2-(2-aminoethylamino)ethanol

This method involves the reaction of 2-(2-aminoethylamino)ethanol with 2-chloroethanol in the presence of a base.

Experimental Protocol:

-

To a stirred suspension of 2-(2-aminoethylamino)ethanol (20.8 g, 0.2 mol), add 2-chloroethanol (16.1 g, 0.2 mol) and powdered sodium carbonate (16.96 g, 0.16 mol).[8]

-

Heat the mixture with stirring at 135 °C for 25 hours.[8]

-

After cooling to room temperature, add 300 mL of methanol and filter the mixture.[8]

-

Evaporate the solvent from the filtrate to yield the crude product as a yellow oil.[8]

-

Recrystallize the crude product twice from tetrahydrofuran (THF) over charcoal to obtain the purified N,N'-Bis(2-hydroxyethyl)ethylenediamine.[8]

Yield: Approximately 40.7%.[8]

Applications in Polymer Chemistry and Materials Science

The bifunctional nature of N,N'-Bis(2-hydroxyethyl)ethylenediamine, possessing both amine and hydroxyl groups, makes it a valuable component in polymer synthesis and materials science.

Curing Agent for Epoxy Resins

N,N'-Bis(2-hydroxyethyl)ethylenediamine can act as a curing agent for epoxy resins. The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset polymer. The hydroxyl groups can also participate in secondary reactions, further modifying the properties of the cured material.

Experimental Protocol for Epoxy Curing:

-

Pre-heat the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBPA) to reduce its viscosity.

-

Calculate the stoichiometric amount of N,N'-Bis(2-hydroxyethyl)ethylenediamine required based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

-

Thoroughly mix the pre-heated epoxy resin with the calculated amount of N,N'-Bis(2-hydroxyethyl)ethylenediamine until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a pre-heated mold and cure at a specified temperature and duration. Curing conditions will vary depending on the specific epoxy resin and desired properties.[9]

Monomer for Polyamidoamine (PAMAM) Synthesis

N,N'-Bis(2-hydroxyethyl)ethylenediamine is utilized in the synthesis of polyamidoamines (PAMAMs), a class of dendrimers and hyperbranched polymers with applications in drug delivery and gene therapy.

Experimental Protocol for Polyamidoamine Synthesis:

-

Dissolve N,N'-Bis(2-hydroxyethyl)ethylenediamine in methanol.

-

In a separate vessel, dissolve a bis-acrylamide monomer (e.g., bis-acryloylpiperazine) in methanol.

-

Slowly add the bis-acrylamide solution to the stirred solution of N,N'-Bis(2-hydroxyethyl)ethylenediamine at room temperature.

-

Allow the polyaddition reaction to proceed for a specified time to form the polyamidoamine.

-

The resulting polymer can be isolated by precipitation in a non-solvent.

Coordination Chemistry and Biological Applications

The nitrogen and oxygen atoms in N,N'-Bis(2-hydroxyethyl)ethylenediamine act as donor atoms, enabling it to form stable complexes with various metal ions. This chelating ability is the basis for several of its applications.

Metal Chelation

N,N'-Bis(2-hydroxyethyl)ethylenediamine forms coordination complexes with transition metals and other metal ions. This property is exploited in applications such as:

-

Agriculture: As a component of micronutrient fertilizers to enhance the bioavailability of essential metals for plants.[6]

-

Analytical Chemistry: As a chelating agent in titrations and for the separation of metal ions.

Anticancer and Cytotoxic Activity of Derivatives

Derivatives of N,N'-Bis(2-hydroxyethyl)ethylenediamine, particularly N,N'-bis(2-hydroxybenzyl)ethylenediamine and its metal complexes, have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Culture human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in appropriate culture medium.[12]

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N,N'-Bis(2-hydroxyethyl)ethylenediamine derivative or its metal complex for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[12]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).[12]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Cytotoxicity:

Studies on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have shown that their cytotoxic effects are mediated through the induction of apoptosis. Key events in this process include:

-

Cell Cycle Arrest: The compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[10][11]

-

Loss of Mitochondrial Membrane Potential (MMP): A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Treatment with these derivatives leads to a significant loss of MMP in cancer cells.[10][11]

This loss of MMP can trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program.

Safety and Handling

N,N'-Bis(2-hydroxyethyl)ethylenediamine is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a multifaceted chemical with significant utility in both industrial and research settings. Its applications as a curing agent and a monomer are well-established, while its role as a ligand for creating biologically active metal complexes presents exciting opportunities for the development of new therapeutic agents. The demonstrated cytotoxic activity of its derivatives, particularly through the induction of apoptosis via mitochondrial dysfunction, highlights a promising avenue for anticancer drug discovery. Further research into the specific signaling pathways and molecular targets of these compounds is warranted to fully elucidate their therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the diverse capabilities of N,N'-Bis(2-hydroxyethyl)ethylenediamine.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 345180500 [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE | 4439-20-7 [chemicalbook.com]

- 6. Buy this compound | 3197-06-6 [smolecule.com]

- 7. N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINE(140-07-8) 13C NMR [m.chemicalbook.com]

- 8. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. threebond.co.jp [threebond.co.jp]

- 10. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activity of N, N’-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

"N,N-Bis(2-hydroxyethyl)ethylenediamine" molecular structure and weight

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)ethylenediamine

This technical guide provides a comprehensive overview of this compound, a versatile polyamine compound. The information presented is intended for researchers, scientists, and professionals in drug development, covering its molecular characteristics, physicochemical properties, synthesis, and key applications.

Molecular Structure and Identification

This compound is an organic compound featuring a central ethylenediamine backbone with two hydroxyethyl groups attached to one of the nitrogen atoms. This asymmetrical structure imparts specific chemical properties and reactivity. Its unique arrangement of nitrogen and oxygen donor atoms makes it an effective chelating agent.[1]

Molecular Structure:

Chemical Identifiers:

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Weight | 148.21 g/mol | [1][4] |

| Physical Form | Syrupy, viscous liquid | [3] |

| Appearance | Colorless to pale yellow | [3] |

| Boiling Point | 174-178 °C (at 3-4 mmHg) | [4] |

| Density | 1.069 g/mL | [4] |

| Solubility | Soluble in water | [4] |

| Odor | Amine-like | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the addition of hydroxyethyl groups to an ethylenediamine derivative.

Synthesis via Direct Alkylation

A common laboratory-scale synthesis involves the direct alkylation of N-(2-hydroxyethyl)ethylenediamine (also known as 2-(2-aminoethylamino)ethanol) with an appropriate alkylating agent like 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]

General Experimental Protocol:

-

A stirred suspension of N-(2-hydroxyethyl)ethylenediamine and a base (e.g., powdered sodium carbonate) is prepared in a suitable reaction vessel.

-

2-Chloroethanol is added to the mixture.

-

The reaction mixture is heated to an elevated temperature (e.g., 135 °C) and stirred for an extended period (e.g., 25 hours).[1]

-

After cooling to room temperature, a solvent such as methanol is added to precipitate the inorganic salts.

-

The mixture is filtered, and the solvent is evaporated from the filtrate to yield the crude product.

-

Purification can be achieved through recrystallization or other chromatographic techniques.

Synthesis via Hydroxyalkylation of Ethylenediamine

A more direct industrial approach is the hydroxyalkylation of ethylenediamine using ethylene oxide. This method requires careful control of reaction conditions to achieve the desired degree of substitution and to manage the exothermic nature of the reaction. The nucleophilic attack by the amine groups on the ethylene oxide ring leads to the formation of the hydroxyethyl substituents.[1]

References

- 1. Buy this compound | 3197-06-6 [smolecule.com]

- 2. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)ethylenediamine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)ethylenediamine, a versatile diamine with significant applications in chemical synthesis, research, and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its burgeoning role in drug delivery systems and as a chelating agent.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Type | Name / Identifier |

| IUPAC Name | 2-[2-aminoethyl(2-hydroxyethyl)amino]ethanol[1] |

| CAS Number | 3197-06-6[1] |

| Alternative Names | 2,2'-((2-Aminoethyl)azanediyl)diethanol[2] |

| 2-[2-aminoethyl(2-hydroxyethyl)amino]ethan-1-ol[3] | |

| N,N-Bis(2-hydroxyethyl)-1,2-ethanediamine[2] | |

| 2,2'-((2-Aminoethyl)imino)bisethanol[2] | |

| N,N-bis-(2-hydroxyethyl)-1,2-ethanediamine[2] | |

| Depositor-Supplied Synonyms | RefChem:822147[2] |

| MFCD00014822[2] | |

| NSC29614[2] | |

| SCHEMBL62067[2] | |

| DTXSID10185796[2] | |

| AKOS009157443[2] |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H16N2O2 | [1] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to pale yellow syrupy/viscous liquid or white to pale yellow powder/chunks | [3][4] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point (est.) | 268.81 °C | [4] |

| Density (est.) | 1.0958 g/mL | [4] |

| Refractive Index (est.) | 1.4610 | [4] |

| pKa (Predicted) | 14.48 ± 0.10 | [4] |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Synthesis and Purification Protocols

A common and well-documented method for the synthesis of this compound is through the direct alkylation of 2-(2-aminoethylamino)ethanol with 2-chloroethanol.[1][5]

Synthesis Protocol: Direct Alkylation

Materials:

-

2-(2-aminoethylamino)ethanol

-

2-chloroethanol

-

Powdered sodium carbonate

-

Methanol (for workup)

-

Tetrahydrofuran (THF, for recrystallization)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, create a suspension of 2-(2-aminoethylamino)ethanol (0.2 M) and powdered sodium carbonate (0.16 M).

-

To the stirred suspension, add 2-chloroethanol (0.2 M).

-

Heat the reaction mixture to 135 °C and maintain stirring for 25 hours.[5]

-

After 25 hours, cool the mixture to room temperature.

-

Add 300 mL of methanol to the cooled mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product as a yellow oil.[5]

Purification Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF).

-

Add a small amount of activated charcoal to the solution and heat for a short period to decolorize.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold THF.

-

Repeat the recrystallization process from THF to achieve a higher purity product. A yield of approximately 40.7% can be expected.[5]

Applications in Research and Drug Development

This compound serves as a versatile building block and functional molecule in various scientific and pharmaceutical applications.

Chelating Agent

The presence of multiple nitrogen and oxygen atoms allows this compound to act as an effective chelating agent, forming stable complexes with various metal ions.[1] This property is particularly relevant in:

-

Drug Development: As a component of chelating agents designed to treat metal overload or to deliver metal ions as therapeutic agents. Its derivatives have been explored for their ability to form stable iron chelates, which are crucial for treating iron chlorosis in plants and have implications for managing iron levels in biological systems.[6]

-

Biochemical Research: Used in the preparation of metal complexes with potential antimicrobial and anticancer properties.[1]

Linker in Drug Conjugates

The bifunctional nature of this compound, possessing both amine and hydroxyl groups, makes it an attractive candidate for use as a linker in the synthesis of drug conjugates, including antibody-drug conjugates (ADCs). In this context, it can be modified to connect a cytotoxic payload to a targeting moiety, such as an antibody. While direct use of the parent molecule as a linker is less common, its derivatives are integral to more complex linker designs. The hydroxyl groups can be functionalized to attach to the drug, while the amine groups can be modified to connect to the antibody.

The use of linkers is a critical aspect of ADC design, influencing the stability, solubility, and release of the payload.[7][8] Derivatives of this compound can be incorporated into both cleavable and non-cleavable linker strategies.[9]

Visualizations

Synthesis Reaction

Caption: Synthesis of this compound.

Chelation Mechanism

Caption: Chelation of a metal ion.

Experimental Workflow for Antibody-Drug Conjugation

Caption: General workflow for ADC synthesis.

Safety and Handling Protocol

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator may be required.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

-

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

References

- 1. Buy this compound | 3197-06-6 [smolecule.com]

- 2. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N,N-Bis(2-hydroxyethyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)ethylenediamine is a versatile chemical intermediate with applications in pharmaceuticals and material science. A thorough understanding of its solubility and stability is paramount for its effective use, from synthesis and formulation to storage and application. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for determining these crucial parameters, enabling researchers to generate the necessary data for their specific applications.

Introduction

This compound, also known as 2,2'-(ethylenediimino)diethanol, is a difunctional molecule featuring two hydroxyl groups and two secondary amine functionalities. This structure imparts properties that make it a valuable building block in various chemical syntheses. Its utility in drug development may involve its role as a linker, a chelating agent, or a precursor for more complex molecules. The solubility of this compound dictates its handling, reaction conditions, and formulation possibilities, while its stability profile is critical for ensuring its integrity, shelf-life, and safety.

This guide summarizes the available qualitative solubility data and discusses the factors influencing the stability of this compound. Furthermore, it provides standardized, detailed methodologies for researchers to quantitatively assess its solubility in various solvents and its stability under different environmental conditions, including temperature, pH, and light.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4439-20-7 | [1][2] |

| Molecular Formula | C6H16N2O2 | [1][3] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | White to pale yellow powder, chunks, or viscous liquid | [1][4] |

| Melting Point | 98-100 °C (lit.) | [1][5] |

| Boiling Point | 268.81 °C (rough estimate) | [1] |

| Density | 1.0958 (rough estimate) | [1] |

Solubility Profile

This compound exhibits solubility in a range of polar and organic solvents due to the presence of both hydrophilic hydroxyl groups and a flexible diamine backbone. While precise quantitative solubility data is not widely published, qualitative solubility information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [6][7][8][9] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, and light.

-

Thermal Stability : The compound is known to undergo thermal decomposition, which can lead to the release of irritating gases and vapors.[10] It is recommended to store the material in a cool place.

-

Hygroscopicity : this compound is hygroscopic, meaning it can absorb moisture from the air. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain purity.

-

Chemical Reactivity : As a corrosive material, it can cause severe skin burns and eye damage, indicating its reactivity with biological tissues.[10][11] Appropriate personal protective equipment should be used during handling. For long-term storage, it is advisable to keep it in a cool, dark place under an inert gas.

Experimental Protocols

To empower researchers to obtain quantitative data tailored to their specific needs, this section provides detailed experimental protocols for assessing the solubility and stability of this compound.

Determination of Aqueous and Non-Aqueous Solubility

This protocol outlines the equilibrium solubility method, a common technique to determine the solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate analytical technique.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., g/100 mL) or molarity (mol/L). Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes the use of TGA to evaluate the thermal stability of this compound.

Objective: To determine the temperature at which this compound begins to decompose and to characterize its thermal degradation profile.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., nitrogen)

-

Oxidative gas (e.g., air)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.

-

Analysis Conditions: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Then, heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above its expected decomposition point.

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is determined from the TGA curve. The data can also be used to identify different stages of decomposition.

-

Oxidative Stability (Optional): Repeat the experiment using an oxidative atmosphere (e.g., air) to assess the compound's stability in the presence of oxygen.

Evaluation of Photostability

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (solid or in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Quartz cells or other suitable transparent containers.

-

Dark control samples (wrapped in aluminum foil).

-

Analytical method for quantifying the compound and its degradation products (e.g., HPLC).

Procedure:

-

Sample Preparation: Place the solid sample in a thin layer in a suitable container. For solutions, use a quartz cell. Prepare identical samples to serve as dark controls by wrapping them in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At appropriate time intervals, withdraw samples from the photostability chamber and analyze them, along with the dark controls, using a validated analytical method.

-

Data Analysis: Compare the results of the light-exposed samples with those of the dark controls. Assess for any significant degradation, change in physical properties (e.g., appearance, color), or formation of impurities.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical compound like this compound.

Caption: Workflow for assessing the solubility and stability of a chemical compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While qualitative data indicates its solubility in water and various organic solvents and highlights its thermal and hygroscopic instability, a notable gap exists in the availability of specific quantitative data. The detailed experimental protocols provided herein for determining solubility, thermal stability, and photostability offer a clear pathway for researchers to generate the robust data required for their specific applications in drug development and other scientific endeavors. The systematic approach outlined will ensure that this compound is handled, stored, and utilized in a manner that ensures its quality, efficacy, and safety.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE | 4439-20-7 [chemicalbook.com]

- 3. Ethanol, 2,2'-(1,2-ethanediyldiimino)bis- | C6H16N2O2 | CID 78179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 345180500 [thermofisher.com]

- 5. N,N -Bis(2-hydroxyethyl)ethylenediamine 97 4439-20-7 [sigmaaldrich.com]

- 6. This compound | 3197-06-6 [chemicalbook.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of N,N'-Bis(2-hydroxyethyl)ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2-hydroxyethyl)ethylenediamine, a bifunctional molecule incorporating both secondary amine and primary alcohol functionalities, presents a versatile platform for chemical synthesis and finds utility as an intermediate in the creation of pharmaceuticals and other complex molecules.[1][2] Its structure lends itself to applications in chelation, polymer chemistry, and as a building block in the development of novel compounds.[1][3] However, its chemical reactivity also necessitates a thorough understanding of its health and safety profile to ensure its responsible and safe handling in a research and development setting. This guide provides a comprehensive overview of the critical safety data for N,N'-Bis(2-hydroxyethyl)ethylenediamine, offering insights into its hazards, handling, and emergency procedures.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. This data informs proper storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 4439-20-7 | [4] |

| Molecular Formula | C6H16N2O2 | [5][6] |

| Molecular Weight | 148.20 g/mol | [5][7] |

| Appearance | White to orange to green powder or crystal | |

| Melting Point | 98-100 °C (lit.) | [7] |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |

| Synonyms | 3,6-Diazaoctane-1,8-diol, 2,2'-(Ethylenediimino)diethanol | [4] |

Hazard Identification and Classification

N,N'-Bis(2-hydroxyethyl)ethylenediamine is classified as a corrosive substance that poses significant health risks upon exposure.[8]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B.[4] Causes severe skin burns and eye damage.[5][8]

-

Serious Eye Damage/Eye Irritation: Category 1.[8] Causes serious eye damage.[5][8]

Signal Word: Danger[4]

Hazard Statements:

Toxicological Profile: A Gap in Current Knowledge

-

Acute toxicity (LD50 oral, dermal; LC50 inhalation)

-

Carcinogenicity

-

Mutagenicity

-

Reproductive toxicity

-

Specific target organ toxicity (single and repeated exposure)

The lack of this information underscores the importance of handling this compound with a high degree of caution, assuming a significant potential for toxicity until more definitive data becomes available.

Ecological Information: An Uncharacterized Environmental Fate

Similarly, detailed ecotoxicological data for N,N'-Bis(2-hydroxyethyl)ethylenediamine is limited. While it is known to be soluble in water, which suggests potential for mobility in aquatic environments, specific data on its impact on aquatic life, its persistence and degradability, and its bioaccumulative potential are not well-documented.[8] Therefore, releases into the environment should be strictly avoided.

Safe Handling and Storage: Proactive Measures for Risk Mitigation

Given the corrosive nature of N,N'-Bis(2-hydroxyethyl)ethylenediamine and the gaps in its toxicological profile, a stringent and proactive approach to handling and storage is paramount.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dusts or mists.[8]

-

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the compound is handled.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and direct contact that can cause severe eye damage.[4][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and additional protective clothing as needed to prevent any skin exposure. | To prevent severe skin burns from direct contact.[4][8] |

| Respiratory Protection | A NIOSH/MSHA approved respirator with appropriate cartridges should be used if there is a risk of inhalation of dusts or mists, or if engineering controls are insufficient.[4][8] | To prevent irritation of the respiratory tract. |

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9]

-

The storage area should be designated for corrosive materials.[4][8]

-

Store locked up.[9]

Emergency Procedures: A Step-by-Step Response Protocol

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | 1. Remove the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If the individual is not breathing, provide artificial respiration. 4. Seek immediate medical attention.[8] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing. 3. Seek immediate medical attention.[8][9] |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[8][9] |

| Ingestion | 1. Do NOT induce vomiting. 2. If the individual is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[8] |

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a spill of N,N'-Bis(2-hydroxyethyl)ethylenediamine.

Caption: A logical workflow for responding to a chemical spill.

Conclusion

N,N'-Bis(2-hydroxyethyl)ethylenediamine is a valuable chemical intermediate whose safe use hinges on a thorough understanding and respect for its hazardous properties. While significant gaps exist in its toxicological and ecological data, its classification as a corrosive substance that can cause severe skin burns and eye damage dictates the need for stringent safety protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.

References

-

PubChem. N,N-Bis(2-hydroxyethyl)ethylenediamine. National Center for Biotechnology Information. [Link]

-

CPAChem. Safety data sheet N-(2-Hydroxyethyl)ethylenediamine. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

BioCrick. N,N'-Bis(2-hydroxyethyl)ethylenediamine. [Link]

-

US EPA. Personal Protective Equipment. [Link]

-

LookChem. N,N'-BIS(2-HYDROXYETHYL)ETHYLENEDIAMINE. [Link]

-

PubChem. Ethanol, 2,2'-(1,2-ethanediyldiimino)bis-. [Link]

-

Clariant. Safety Data Sheet in accordance with Regulation (EU) No.453/2010. [Link]

-

AIHA. Personal Protective Equipment for Engineered Nanoparticles. [Link]

-

Thermo Scientific Alfa Aesar. This compound 1 g. [Link]

-

Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

-

Sciedco. N,N'-Bis(2-hydroxyethyl)ethylenediamine, Min. 98.0 (GC,T), 25 g. [Link]

-

Chemical Compatibility Chart. [Link]

-

Chemsrc. n,n'-bis(2-hydroxyethyl)ethylenediamine. [Link]

Sources

- 1. Buy this compound | 3197-06-6 [smolecule.com]

- 2. This compound 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. N,N'-Bis(2-hydroxyethyl)ethylenediamine | CAS:4439-20-7 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. N,N′-双(2-羟乙基)乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H16N2O2 | CID 98535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Fisher Scientific [fishersci.ca]

- 7. N,N′-ビス(2-ヒドロキシエチル)エチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. cpachem.com [cpachem.com]

A Theoretical and Computational Deep Dive into N,N-Bis(2-hydroxyethyl)ethylenediamine: A Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of N,N-Bis(2-hydroxyethyl)ethylenediamine. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the quantum chemical calculations that elucidate the molecule's structural, electronic, and spectroscopic properties. By synthesizing foundational principles with practical insights, this guide serves as a valuable resource for understanding and applying computational chemistry to predict molecular behavior and guide experimental design.

Introduction: The Versatility of this compound

This compound, a molecule with the chemical formula C₆H₁₆N₂O₂, is a fascinating subject for theoretical investigation due to its structural flexibility and diverse applications.[1] Its backbone, derived from ethylenediamine, and its two hydroxyethyl arms bestow upon it the ability to act as a versatile chelating agent and a precursor in the synthesis of more complex molecules.[2] This has led to its exploration in various fields, including coordination chemistry, as a pharmaceutical intermediate, and notably, as a corrosion inhibitor for metals.[3][4]

The presence of multiple functional groups—two secondary amine nitrogens, two hydroxyl oxygens, and a flexible carbon chain—gives rise to a complex potential energy surface with numerous possible conformations. Understanding the interplay of these groups through intramolecular hydrogen bonding and other non-covalent interactions is paramount to predicting its reactivity and function. Theoretical and computational studies, therefore, offer an indispensable lens through which to explore the molecular landscape of this compound.

This guide will navigate the theoretical frameworks and computational protocols necessary to build a robust in-silico model of this compound, providing insights that are often challenging to obtain through experimental means alone.

Unveiling the Molecular Architecture: Conformational Analysis and Geometry Optimization

The first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves a thorough conformational analysis to identify the global minimum on the potential energy surface.

The Rationale Behind the Computational Approach

Due to the presence of several rotatable bonds, a systematic or stochastic conformational search is the recommended starting point. Molecular mechanics force fields, such as MMFF94, are computationally inexpensive and well-suited for an initial exploration of the conformational space of organic molecules. The lowest-energy conformers identified can then be subjected to more accurate quantum mechanical calculations.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[5][6] The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, often paired with a Pople-style basis set like 6-31G(d) or 6-311++G(d,p) to provide a good description of the electronic structure and geometry.[4][7]

A study by Appa Rao et al. (2012) on the crystal structure of a related compound, N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine (a positional isomer), included a B3LYP gas-phase calculation which indicated that the orientation of the hydroxyethyl arms is a critical factor in the molecule's overall conformation.

Experimental Protocol: A Step-by-Step Workflow for Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Search (Molecular Mechanics):

-

Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or Monte Carlo conformational search.

-

Identify a set of low-energy conformers (typically within 5-10 kcal/mol of the global minimum).

-

-

DFT Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the atomic coordinates to find the minimum energy structure.

-

The keyword Opt is typically used in Gaussian software for this purpose.

-

-

Frequency Calculation:

-

Following optimization, a vibrational frequency calculation must be performed at the same level of theory.[8][9]

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[10] The Freq keyword in Gaussian is used for this step.[8][9]

-

Diagram: Computational Workflow for Structural Analysis

Caption: A typical workflow for determining the optimized geometry of a flexible molecule.

Predicted Structural Parameters

| Parameter | Expected Value (Å or °) | Rationale |

| C-C Bond Length | ~1.54 Å | Typical for sp³-sp³ carbon single bonds. |

| C-N Bond Length | ~1.47 Å | Typical for sp³ carbon-amine nitrogen single bonds. |

| C-O Bond Length | ~1.43 Å | Typical for sp³ carbon-hydroxyl oxygen single bonds. |

| C-C-N Bond Angle | ~109.5° | Approximates tetrahedral geometry. |

| C-N-C Bond Angle | ~109.5° | Approximates tetrahedral geometry around the nitrogen. |

| C-O-H Bond Angle | ~109° | Bent geometry due to lone pairs on the oxygen. |

Note: These are idealized values. Actual calculated values will vary depending on the specific conformation and the level of theory used.

Probing Molecular Vibrations: Theoretical Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical frequency calculations are invaluable for assigning the vibrational modes observed in experimental spectra.[6]

The Significance of Vibrational Analysis

A frequency calculation in Gaussian not only confirms a stationary point on the potential energy surface but also provides the harmonic vibrational frequencies, IR intensities, and Raman activities.[11] By comparing the calculated spectrum with an experimental one, researchers can validate the computed structure and gain a deeper understanding of the molecule's vibrational characteristics.

Interpreting the Vibrational Spectrum

The vibrational modes of this compound can be categorized based on the functional groups present:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydrogen bonding. |

| N-H Stretch | 3300 - 3500 | Typically weaker than O-H stretch. |

| C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl and ethylenediamine groups. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds. |

| C-O Stretch | 1050 - 1150 | Stretching of the carbon-oxygen bonds in the hydroxyethyl groups. |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to the computed frequencies for better agreement with experiment.

Mapping the Electronic Landscape: HOMO, LUMO, and Molecular Electrostatic Potential

Understanding the electronic properties of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are powerful tools in this regard.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[12][13] A small gap suggests high reactivity, while a large gap indicates high stability.

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO is likely to be distributed over the carbon backbone. The HOMO-LUMO gap will provide insights into its potential as a corrosion inhibitor, where electron donation to the metal surface is a key mechanism.[3][4]

Diagram: HOMO-LUMO Concept

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density, which reveals the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[10][14]

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms, especially those attached to heteroatoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of non-polar character.

For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, confirming their role as centers of basicity and nucleophilicity. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Application in Focus: Corrosion Inhibition

Theoretical calculations are instrumental in understanding the mechanism of corrosion inhibition.[3][4] For this compound, quantum chemical parameters can predict its efficiency as a corrosion inhibitor.

-

High EHOMO: Indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.

-

Low ELUMO: Suggests the ability to accept electrons from the metal surface.

-

Small ΔE: A small HOMO-LUMO gap implies higher reactivity and a greater propensity to adsorb on the metal surface.

-

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

By calculating these parameters, researchers can screen potential corrosion inhibitors in-silico, saving significant time and resources in the laboratory.

Conclusion

The theoretical and computational study of this compound provides a wealth of information that complements and guides experimental investigations. Through DFT calculations, we can obtain a detailed understanding of its molecular structure, vibrational properties, and electronic reactivity. This in-depth knowledge is crucial for harnessing its potential in diverse applications, from the rational design of novel catalysts and pharmaceuticals to the development of more effective corrosion inhibitors. The methodologies outlined in this guide provide a robust framework for researchers to explore the fascinating world of molecular modeling and its application to real-world chemical challenges.

References

- 1. ossila.com [ossila.com]

- 2. The use of quantum chemical methods in corrosion inhibitor studies (2008) | Gökhan Gece | 1252 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Absolute Beginners Guide to Gaussian [ccl.net]

- 9. gaussian.com [gaussian.com]

- 10. researchgate.net [researchgate.net]

- 11. gaussian.com [gaussian.com]